molecular formula C20H18ClN3O2 B2766867 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone CAS No. 1448037-63-5

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone

カタログ番号: B2766867
CAS番号: 1448037-63-5
分子量: 367.83
InChIキー: YQWMQSPQPXBBNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a complex structure comprising a quinoline moiety linked via a methanone bridge to a piperidine ring, which is itself substituted with a 5-chloropyridinyloxy group . This specific molecular architecture is similar to other patented compounds explored as inhibitors of biological targets such as PDE10 (Phosphodiesterase 10) . Compounds targeting PDE10 are being investigated for their potential therapeutic applications in a range of central nervous system (CNS) disorders, which may include schizophrenia, Huntington's disease, and obsessive-compulsive disorder . As such, this compound serves as a valuable synthetic intermediate or reference standard for researchers building structure-activity relationships in these fields. The compound is provided as a high-purity material for research purposes. It is intended for in vitro applications only and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

特性

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-15-6-8-19(22-13-15)26-16-9-11-24(12-10-16)20(25)18-7-5-14-3-1-2-4-17(14)23-18/h1-8,13,16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWMQSPQPXBBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is often synthesized through a nucleophilic substitution reaction. For instance, 5-chloropyridine-2-ol can react with piperidine under basic conditions to form the intermediate (5-chloropyridin-2-yl)oxy)piperidine.

  • Coupling with Quinoline: : The quinoline moiety is introduced through a coupling reaction. This can be achieved by reacting the piperidine intermediate with quinoline-2-carboxylic acid or its derivatives under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

  • Substitution: : The chloropyridine group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted analogs depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways relevant to diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its ability to undergo various chemical transformations makes it a valuable candidate for the synthesis of active pharmaceutical ingredients (APIs).

作用機序

The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to G-protein-coupled receptors (GPCRs) or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues, including derivatives of quinoline, pyridine, and piperidine. Below is a comparative analysis based on molecular features, physicochemical properties, and synthetic pathways:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Quinoline + Piperidine 4-(5-Chloropyridin-2-yl)oxy on piperidine C₂₀H₁₆ClN₃O₂ 377.82 Chloropyridine enhances polarity; quinoline enables π-π stacking
(7-Chloro-8-methyl-2-(pyridin-2-yl)quinolin-4-ylmethanone) Quinoline + Piperidine 7-Chloro-8-methylquinoline; 3,5-dimethylpiperidine C₂₂H₂₂ClN₃O 391.88 Methyl groups increase hydrophobicity; chloro-quinoline improves bioactivity
(4-Methylfuro[3,2-c]quinolin-2-yl)(piperidin-1-yl)methanone Furoquinoline + Piperidine 4-Methylfuroquinoline; unsubstituted piperidine C₁₈H₁₈N₂O₂ 294.35 Furoquinoline introduces oxygen heteroatom; lower molecular weight
(4-Benzylpiperazin-1-yl)(7-methylfuro[2,3-b]quinolin-2-yl)methanone Furoquinoline + Piperazine 7-Methylfuroquinoline; 4-benzylpiperazine C₂₄H₂₂N₃O₂ 384.45 Piperazine improves solubility; benzyl group adds steric bulk

Physicochemical and Functional Insights

In contrast, the methyl groups in 7-chloro-8-methyl-2-(pyridin-2-yl)quinolin-4-ylmethanone increase lipophilicity, favoring membrane permeability . The furoquinoline derivatives (e.g., compounds from and ) exhibit reduced aromaticity due to the oxygen-containing furan ring, which may alter π-π stacking interactions .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a quinoline-carboxylic acid derivative with a substituted piperidine, analogous to methods described for related structures (e.g., amide bond formation in ). By comparison, furoquinoline derivatives require additional steps to construct the fused furan ring .

Biological Relevance: Quinoline-piperidine hybrids are frequently explored in kinase inhibition (e.g., JAK2, EGFR) due to their planar aromatic systems and hydrogen-bonding capabilities. The target compound’s chloropyridine substituent may mimic ATP’s adenine moiety, a feature absent in furoquinoline analogues . Piperazine-containing analogues () show improved solubility in aqueous media, a critical factor for bioavailability .

生物活性

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone, also known by its CAS number 1448037-63-5, is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a quinoline moiety linked to a piperidine ring, suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN4O2C_{19}H_{17}ClN_{4}O_{2} with a molecular weight of approximately 367.83 g/mol. The structure includes a chloropyridine group, contributing to its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structural features often exhibit significant biological activities, including:

  • Antibacterial properties
  • Enzyme inhibition
  • Neuropharmacological effects
  • Potential anticancer activity

The mechanism of action for this compound primarily involves its interaction with specific receptors or enzymes. It may act as a ligand for G-protein-coupled receptors (GPCRs), influencing various signaling pathways relevant to diseases such as cancer and neurological disorders.

Antibacterial Activity

A study on related compounds demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The most active compounds in this series had IC50 values ranging from 0.63 µM to 6.28 µM, indicating significant potential for further development as antibacterial agents .

Enzyme Inhibition

The compound's derivatives have been evaluated for their enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These studies revealed promising results, with some derivatives showing strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases .

Neuropharmacological Effects

Research into similar piperidine derivatives has highlighted their potential in treating conditions like anxiety and depression due to their ability to modulate neurotransmitter systems . The presence of the quinoline moiety may enhance these effects through diverse interactions with neurotransmitter receptors.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivitiesIC50 Values
(5-Chloropyridin-2-yl)methanamineLacks piperidine and quinoline groupsLimited antibacterial activityN/A
Quinoline-2-carboxylic acidContains quinoline but lacks piperidineModerate anticancer activityN/A
(4-(Pyridin-2-yloxy)piperidin-1-yl)methanoneSimilar structure without chloropyridineAntidepressant effectsN/A

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the piperidine intermediate via nucleophilic substitution between 5-chloropyridin-2-ol and a piperidinyl precursor under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2 : Coupling with quinoline-2-carboxylic acid derivatives using coupling agents like EDCI/HOBt or palladium-catalyzed cross-coupling .
  • Step 3 : Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) to achieve >95% purity .
    • Key Considerations : Reaction temperature (often 50–80°C) and solvent polarity critically influence yield. Catalytic systems (e.g., Pd(PPh₃)₄) enhance coupling efficiency .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm regioselectivity of the chloropyridinyl and quinolinyl groups. Aromatic protons appear in δ 7.5–8.5 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine ring and spatial orientation of substituents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Experimental Design :

  • Analog Synthesis : Replace the 5-chloropyridinyl group with other halogens (e.g., F, Br) or electron-withdrawing groups (e.g., CN) to assess electronic effects .
  • Bioisosteric Replacement : Substitute quinoline with isoquinoline or naphthyridine to study π-π stacking interactions in target binding .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines) to correlate structural modifications with activity .
    • Data Analysis : Use multivariate regression to link substituent properties (e.g., Hammett σ values) with IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in cytotoxicity may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution :

  • Standardized Protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT/PI staining) .
  • Control Experiments : Include reference compounds (e.g., doxorubicin) to validate assay sensitivity .
  • Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can computational methods predict the compound’s mechanism of action?

  • Approaches :

  • Molecular Docking : Simulate binding to targets (e.g., sphingosine kinase) using AutoDock Vina. Focus on hydrogen bonding with quinoline-N and hydrophobic interactions with the chloropyridinyl group .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to identify critical binding residues .
  • QSAR Modeling : Train models on datasets of kinase inhibitors to predict selectivity profiles .

Methodological Challenges

Q. What experimental designs optimize pharmacological testing while minimizing resource use?

  • High-Throughput Screening (HTS) : Use 384-well plates for dose-response curves (1 nM–100 µM) with automated liquid handling .
  • Fractional Factorial Design : Test critical variables (e.g., pH, temperature) in reduced experimental sets to prioritize key factors .
  • In Vivo Prioritization : Apply Lipinski’s Rule of Five and ADMET predictions to select candidates with favorable pharmacokinetics before animal studies .

Q. How are reaction conditions optimized for scale-up without compromising yield?

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, solvent volume) .
  • Continuous Flow Chemistry : Enhance reproducibility in coupling steps by controlling residence time and temperature .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。